alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol
Description
Chemical Name: alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol Synonyms:
- Levalbuterol Related Compound E
- Albuterol monoethyl ether
- 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(ethoxymethyl)phenol Empirical Formula: C₁₅H₂₅NO₃ Molecular Weight: 267.36 g/mol CAS Registry Number: 754926-25-5 (primary), 182676-90-0 (impurity reference)
Structural Features:
This compound is a β₂-adrenergic receptor agonist derivative, structurally related to levalbuterol (active enantiomer of albuterol). Key structural components include:
- A benzenemethanol backbone with a hydroxyl (-OH) group at the 4-position.
- An ethoxymethyl (-CH₂OCH₂CH₃) substituent at the 3-position.
- A tertiary butylamino group ((1,1-dimethylethyl)amino) attached via a methylene bridge at the α-position of the benzenemethanol.
Applications:
Primarily used as a pharmaceutical reference standard (certified material) for quality control in drug manufacturing, specifically to identify and quantify impurities in levalbuterol formulations .
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(ethoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-5-19-10-12-8-11(6-7-13(12)17)14(18)9-16-15(2,3)4/h6-8,14,16-18H,5,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFGJJYAMPXTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754926-25-5 | |
| Record name | BIIK-0277 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754926255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIIK-0277 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71AVI2IB2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
BIIK-0277 is primarily a β2-adrenoceptor agonist . The β2-adrenoceptors are a class of adrenergic receptors, which are primarily found in the lungs, vascular smooth muscle, and skeletal muscle. They play a crucial role in mediating bronchodilation and vasodilation.
Mode of Action
As a β2-adrenoceptor agonist, BIIK-0277 binds to the β2-adrenoceptors, mimicking the action of adrenaline and noradrenaline, the body’s natural catecholamines. This binding triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the airways and blood vessels, resulting in bronchodilation and vasodilation.
Biochemical Pathways
The activation of β2-adrenoceptors by BIIK-0277 stimulates the production of cyclic adenosine monophosphate (cAMP) via the activation of adenylate cyclase. The increased cAMP levels then lead to the activation of protein kinase A (PKA), which phosphorylates and inhibits myosin light-chain kinase, leading to smooth muscle relaxation.
Result of Action
The primary result of BIIK-0277’s action is the relaxation of smooth muscle in the airways and blood vessels, leading to bronchodilation and vasodilation. This can help to alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major problem.
Biological Activity
Alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol, also known as Levalbuterol Related Compound E, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₄H₁₉NO₃
- Molecular Weight : 251.31 g/mol
The compound features a hydroxyl group, an ethoxy group, and a dimethylamino side chain, which contribute to its biological properties.
Research indicates that this compound exhibits several biological activities:
- Bronchodilation : Similar to other beta-agonists, it is believed to relax bronchial smooth muscle and improve airflow in conditions such as asthma and COPD.
- Anti-inflammatory Effects : The presence of the hydroxy group may contribute to its anti-inflammatory properties, potentially reducing airway inflammation.
- Neuroprotective Activity : Some studies suggest that derivatives of hydroxybenzyl alcohol have neuroprotective effects against ischemic damage in neuronal cells .
Table 1: Summary of Biological Activities
Case Studies
- Bronchodilator Efficacy : In clinical trials comparing Levalbuterol with other bronchodilators, it was found to provide similar efficacy with fewer side effects in pediatric patients with asthma. This suggests a favorable safety profile for the compound in therapeutic use .
- Neuroprotective Effects : A study conducted on rats demonstrated that compounds similar to this compound could significantly reduce neuronal cell death following induced ischemia. The mechanism was attributed to the compound's ability to inhibit apoptosis pathways .
- Anti-inflammatory Studies : Research has shown that the compound can downregulate inflammatory markers in vitro when tested on human bronchial epithelial cells exposed to allergens. This suggests potential utility in managing chronic inflammatory respiratory conditions .
Scientific Research Applications
Bronchodilator Effects
One of the primary applications of alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol is in respiratory medicine. As a structural analog of levalbuterol, it exhibits bronchodilator properties that can be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).
- Mechanism of Action : The compound acts as a selective beta-2 adrenergic agonist, promoting relaxation of bronchial smooth muscle and facilitating airflow in patients with obstructive airway diseases .
Antioxidant Properties
Research indicates that this compound possesses significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Case Study : A study demonstrated that derivatives of this compound could effectively scavenge free radicals and reduce lipid peroxidation in cellular models . This suggests potential applications in developing nutraceuticals aimed at enhancing cellular health.
Potential Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been explored in preclinical studies.
- Findings : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This positions it as a candidate for further research into therapies for inflammatory diseases.
Toxicology and Safety Assessments
Due to its chemical nature, this compound is subject to toxicological evaluations to assess its safety for human use and environmental impact.
- Toxicity Studies : Data from various sources indicate that while the compound has therapeutic potential, it also poses risks if mismanaged. It has been classified as harmful if ingested or if it comes into contact with skin .
Environmental Monitoring
The compound's presence in environmental samples can be monitored due to its potential use as a marker for pollution from pharmaceutical sources.
- Research Application : Environmental chemists are investigating the degradation pathways of such compounds in wastewater treatment processes to understand their persistence and ecological effects better .
Pharmaceutical Development
Given its pharmacological properties, there is ongoing interest in developing formulations that utilize this compound for therapeutic purposes.
- Formulation Studies : Research is focused on optimizing delivery methods to enhance bioavailability and minimize side effects associated with existing bronchodilators .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of other pharmaceutical agents. Its unique chemical structure allows for modifications that can lead to new derivatives with enhanced properties.
Comparison with Similar Compounds
Polarity and Solubility :
- Levalbuterol Related Compound E : Moderate polarity due to ethoxymethyl (-CH₂OCH₂CH₃) and hydroxyl groups. Predicted logP: ~1.5 (estimated via structural analogs) .
- Levalbuterol Related Compound F : Higher logP (~2.8) due to benzyloxymethyl group, reducing aqueous solubility .
- N-Benzyl Albuterol : LogP ~3.2; benzyl substitution enhances lipophilicity, impacting membrane permeability .
Stability :
- Ethoxymethyl derivatives (e.g., Compound E) show greater stability compared to hydroxymethyl analogs (e.g., Compound H), which are prone to oxidation .
- Benzyl-containing analogs (e.g., Compound F, N-Benzyl Albuterol) exhibit higher thermal stability but may form degradation byproducts under acidic conditions .
Analytical Differentiation
- Chromatographic Behavior :
Research Findings and Industrial Relevance
Preparation Methods
Alkylation of Phenolic Hydroxyl Groups
The most direct route involves alkylation of 3-hydroxymethyl-4-hydroxybenzaldehyde derivatives using ethyl bromide or diethyl sulfate under basic conditions. For example, reacting 5-glyoxyloyl-salicylic acid methyl ester with ethoxymethyl bromide in dimethylformamide (DMF) at 80°C for 6 hours achieves 65–72% yields. This method requires anhydrous conditions to prevent hydrolysis of the ethoxymethyl group.
Table 1: Alkylation Efficiency with Different Reagents
| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl bromide | DMF | 80 | 6 | 65–72 |
| Diethyl sulfate | Acetonitrile | 70 | 8 | 58–63 |
| Ethyl iodide | THF | 60 | 12 | 71–75 |
Reductive Amination Pathway
A two-step process combines condensation of tert-butylamine with a glyoxyloyl intermediate followed by sodium borohydride reduction. Starting from 3-(ethoxymethyl)-4-hydroxybenzaldehyde, reductive amination with tert-butylamine in methanol at 25°C for 24 hours produces the secondary amine, which is subsequently reduced to the benzenemethanol derivative using NaBH4 in ethanol (82% overall yield). Steric hindrance from the tert-butyl group necessitates extended reaction times compared to albuterol syntheses.
Stereochemical Control and Resolution Methods
While the target compound is typically racemic, enantiomerically pure forms may be required for pharmacological studies. The (R)-enantiomer is synthesized via chiral resolution using (-)-D-dibenzoyltartaric acid (D-DBTA):
Diastereomeric Salt Formation
Racemic O-ethyl albuterol free base (10 g) is dissolved in ethanol and treated with 1.2 equivalents of D-DBTA at 55–60°C. Cooling to 5°C precipitates the (R)-enantiomer-DBTA salt with 83.6% enantiomeric excess (ee). Recrystallization from ethanol/water improves ee to 99.3%.
Table 2: Resolution Efficiency with Different Chiral Acids
| Chiral Acid | Solvent | Recovery (%) | ee (%) |
|---|---|---|---|
| (-)-D-DBTA | Ethanol | 50 | 99.3 |
| (+)-Tartaric acid | Methanol | 42 | 88.5 |
| L-Malic acid | Acetone | 38 | 75.2 |
Industrial-Scale Production Considerations
Catalytic Hydrogenation Optimization
Large-scale synthesis employs catalytic hydrogenation of intermediate Schiff bases. Using 10% Pd/C under 50 psi H2 in ethanol achieves full conversion within 3 hours, compared to 12 hours with NaBH4. Catalyst recycling studies show consistent activity for up to 5 batches without significant yield loss.
Q & A
Q. What are the key synthetic routes for α-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol, and how do reaction conditions influence yield?
Methodological Answer : The compound is synthesized via nucleophilic substitution and Mannich reactions. A representative route involves:
- Step 1 : Condensation of 4-hydroxy-3-(ethoxymethyl)benzaldehyde with tert-butylamine in ethanol under reflux, catalyzed by glacial acetic acid, to form the imine intermediate .
- Step 2 : Reduction of the imine using sodium borohydride (NaBH₄) in methanol to yield the benzenemethanol derivative.
- Critical Parameters : Excess tert-butylamine (1.2–1.5 eq) and controlled pH (pH 4–5 using acetic acid) improve imine stability. Reaction time (4–6 hours) and temperature (60–70°C) optimize yield (reported 65–75%) .
Q. How is the structural integrity of this compound validated in synthetic batches?
Methodological Answer :
Q. What is the pharmacological relevance of the ethoxymethyl and tert-butylamino substituents in this compound?
Methodological Answer :
- The tert-butylamino group enhances β₂-adrenergic receptor binding by mimicking endogenous catecholamine interactions .
- The ethoxymethyl group improves metabolic stability compared to hydroxymethyl derivatives, as evidenced by reduced CYP450-mediated oxidation in liver microsome assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiles between synthetic batches?
Methodological Answer :
- UPLC Analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile (95:5 to 5:95 gradient over 10 min). Detect impurities like 2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol (Impurity E, m/z 329.43) using reference standards .
- Root Cause : Trace benzyl halide contamination during ethoxymethylation (Step 1) may form benzylated byproducts. Implement in-process controls (IPC) via TLC monitoring .
Q. What experimental designs are optimal for studying hydrolytic stability of the ethoxymethyl group?
Methodological Answer :
- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24–72 hours). Monitor degradation via UPLC:
Q. How to achieve chiral resolution of stereoisomers in this compound?
Methodological Answer :
Q. What strategies validate structure-activity relationships (SAR) for β₂-receptor selectivity?
Methodological Answer :
Q. How can in silico modeling predict metabolic pathways for this compound?
Methodological Answer :
Q. What methodologies identify and quantify metabolites in preclinical studies?
Methodological Answer :
Q. How to design a stability-indicating method for long-term storage studies?
Methodological Answer :
- ICH Guidelines : Store samples at 25°C/60% RH, 40°C/75% RH.
- UPLC Parameters :
- Column: Acquity BEH C18 (1.7 µm).
- Mobile Phase: 0.1% phosphoric acid:acetonitrile (85:15).
- Quantify degradation products (e.g., oxidized tert-butylamine) with ≤0.1% detection limit .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
